![molecular formula C18H11NO2 B1206480 7-Nitrobenz[a]anthracene CAS No. 20268-51-3](/img/structure/B1206480.png)
7-Nitrobenz[a]anthracene
Overview
Description
Synthesis Analysis
The synthesis of 7-Nitrobenz[a]anthracene and its derivatives often involves the introduction of the nitro group into the benz[a]anthracene framework. A study revealed the synthesis of phenolic and cis-dihydrodiol derivatives of this compound, highlighting the influence of the nitro group's orientation, which is typically perpendicular or nearly perpendicular to the aromatic rings, on the synthesis outcomes (Wu et al., 1988).
Molecular Structure Analysis
The molecular structure of this compound has been explored through various techniques, including X-ray crystallography. The structure determination supports the hypothesis that the nitro group's orientation significantly influences the compound's reactivity and properties. For instance, the perpendicular orientation of the nitro group to the aromatic system is a common structural feature of nitro-PAHs, affecting their chemical behavior (Fu et al., 1998).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidative metabolism, which can lead to the formation of dihydrodiols as major metabolites. Studies on its metabolism have shown that oxidative metabolism can occur at positions peri to the nitro substituent, producing specific dihydrodiol metabolites that may have significant implications for its reactivity and biological activity (Fu & Yang, 1983).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for understanding its behavior in different environments. While specific studies focusing on these properties were not highlighted, they are inherently tied to the compound's molecular structure and chemical reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and during photolysis, have been explored to understand this compound's behavior in chemical and biological systems. Photolysis studies, for example, have shown the formation of nitroso compounds and quinones, indicating its reactive nature under light exposure (Stewart et al., 2009).
Scientific Research Applications
Metabolism Studies
- Researchers have explored the metabolism of 7-Nitrobenz[a]anthracene (7-NO2-BA) in various biological systems. For instance, its metabolism by rat liver microsomes yielded major metabolites such as 7-NO2-BA trans-3,4-dihydrodiol and 7-NO2-BA trans-8,9-dihydrodiol, revealing insights into its bioactivation and detoxification pathways (Fu & Yang, 1983). Another study identified its metabolism by intestinal microflora, indicating the role of gut bacteria in processing this compound (Morehead et al., 1994).
Fluorescence Resonance Energy Transfer
- This compound has been used in developing fluorescence signaling systems. A study created a cryptand derivatized with 7-nitrobenz-2-oxa-1,3-diazole (a fluorophore) and anthracenes, showing substantial fluorescence resonance energy transfer, which is useful in chemical sensing and signaling (Sadhu et al., 2007).
Environmental Monitoring
- This compound has been detected in environmental studies, such as in atmospheric samples from cities, indicating its presence as a pollutant and its potential use as an environmental marker for certain types of pollution (Dimashki et al., 2000).
Metabolic Activation in Carcinogenesis
- Studies have also focused on the role of this compound in carcinogenesis, particularly looking at the effect of its nitro substituent on regioselective oxidative metabolism. This research helps in understanding the chemical's potential as a carcinogen or its role in cancer development (Mao et al., 1994).
Synthesis of Derivatives
- The chemical has been used in synthesizing various derivatives, such as oxidized nitro-polycyclic aromatic hydrocarbons, providing valuable compounds for further chemical and biological research (Wu et al., 1988).
Mutagenicity Studies
- Research has also explored its mutagenic potential, which is important for understanding its impact on genetic material and potential risks to human health (Wislocki et al., 1986).
Mechanism of Action
Target of Action
It’s known that nitro-polycyclic aromatic hydrocarbons, such as 7-nitrobenz[a]anthracene, can interact with various cellular components, potentially leading to mutagenic and carcinogenic effects .
Mode of Action
It’s known to be a xenobiotic, a foreign compound to a living organism . As a nitro-polycyclic aromatic hydrocarbon, it may undergo metabolic activation to form reactive intermediates that can bind to DNA, potentially leading to mutations .
Biochemical Pathways
Nitro-polycyclic aromatic hydrocarbons are generally known to interfere with various cellular processes, potentially leading to mutagenic and carcinogenic effects .
Pharmacokinetics
It’s known to be insoluble in water, slightly soluble in ethanol and carbon disulfide, and soluble in organic solvents such as styrene and acetonitrile . Its high thermal stability and flame retardancy are also noted .
Result of Action
This compound is a highly toxic substance with mutagenic and carcinogenic properties . Its interaction with cellular components can potentially lead to DNA damage and mutations, which may result in carcinogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and distribution in the body . Additionally, its high thermal stability suggests that it may remain stable under high-temperature conditions .
Safety and Hazards
properties
IUPAC Name |
7-nitrobenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVBVBUIYTJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075077 | |
Record name | Benz[a]anthracene, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20268-51-3 | |
Record name | 7-Nitrobenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20268-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitrobenzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz[a]anthracene, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-NITROBENZ(A)ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LYC65SLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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